molecular formula C11H12N2OS2 B4663527 2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one

2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one

Cat. No.: B4663527
M. Wt: 252.4 g/mol
InChI Key: FAGUTPWOTHLFHR-UHFFFAOYSA-N
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Description

2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one is a useful research compound. Its molecular formula is C11H12N2OS2 and its molecular weight is 252.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 252.03910536 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Properties

2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one and its derivatives have been synthesized and explored for various pharmacological properties. For instance, a study by Santagati et al. (1995) synthesized a new series of derivatives and tested them for analgesic and anti-inflammatory properties, comparing the results with related compounds (Santagati et al., 1995).

Novel Routes to Fused Heterocyclic Compounds

Abbas et al. (2006) investigated the reactions of compounds related to this compound with hydrazonoyl halides, leading to the formation of new tetracyclic compounds. This study highlights a novel route to fused tetrazines and thiadiazines, contributing to the field of heterocyclic chemistry (Abbas et al., 2006).

Antimicrobial Activity

Sirakanyan et al. (2015) explored the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones, structurally related to the compound of interest, with various alkyl mono- and di-halides. This led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. Some synthesized compounds showed promising antimicrobial activity against Staphylococcus aureus (Sirakanyan et al., 2015).

Antitumor and Antioxidant Agents

Aly et al. (2010) investigated the use of thieno[2,3‐d]pyrimidines in synthesizing antitumor and antioxidant agents. Some derivatives showed high inhibition of Hep-G2 cell growth, indicating potential as specific antitumor agents (Aly et al., 2010).

Biological Evaluation of Pyrimidine Derivatives

Sayed et al. (2006) synthesized various pyrimidine derivatives, including pyrimido[2,1-b][1,3]thiazine, and evaluated their biological activities. Many of the prepared products revealed promising antimicrobial activity (Sayed et al., 2006).

Synthesis of Novel Pyridothienopyrimidines

Bakhite et al. (2000) focused on synthesizing novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and other fused thieno[2,3-c]pyridazines, contributing to the diversity of compounds in this chemical class (Bakhite et al., 2000).

Properties

IUPAC Name

4,5-dimethyl-6,10-dithia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS2/c1-6-7(2)16-9-8(6)10(14)13-4-3-5-15-11(13)12-9/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGUTPWOTHLFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3CCCSC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 3
Reactant of Route 3
2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 4
2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 5
Reactant of Route 5
2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one
Reactant of Route 6
2,3-dimethyl-7,8-dihydro-4H,6H-thieno[2',3':4,5]pyrimido[2,1-b][1,3]thiazin-4-one

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